3-Hydroxy-4-methyloctanoyl-CoA

anaerobic hydrocarbon biodegradation β-oxidation pathway mapping metabolite identification

Straight-chain or 2-methyl acyl-CoA analogs invalidate anaerobic alkane metabolism studies due to enzyme incompatibility and unresolved diastereomers (C3, C4 chiral centers). This C4-methyl-branched 3-hydroxyacyl-CoA (MW 923.77 Da) ensures experimental specificity. - **Application**: Essential intermediate standard for GC-MS pathway reconstitution (n-hexane degradation, HxN1 strain). - **Critical Spec**: dr 53:47 diastereomeric mixture; quantify via combined peak area. - **Supply**: Synthetic methyl ester reference standard. HRMS tracking (Δ14 Da from straight chain).

Molecular Formula C30H52N7O18P3S
Molecular Weight 923.8 g/mol
Cat. No. B15597886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-methyloctanoyl-CoA
Molecular FormulaC30H52N7O18P3S
Molecular Weight923.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H52N7O18P3S/c1-5-6-7-17(2)18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-19,23-25,29,38,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17?,18?,19-,23-,24-,25+,29-/m1/s1
InChIKeyCCHYSHQMPBOEPT-HRLUSLPWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-4-methyloctanoyl-CoA Physicochemical and Pathway Identity


3-Hydroxy-4-methyloctanoyl-CoA (3-hydroxy-4-methyloctanoyl-coenzyme A) is a medium-chain 3-hydroxyacyl-CoA derivative characterized by a methyl branch at the C4 position of its octanoyl chain. It bears the CAS registry number 177261-60-8, a molecular formula of C30H52N7O18P3S, and a molecular weight of approximately 923.76–923.8 g/mol [1]. Commercial preparations typically achieve a purity of ≥95% . This compound functions as a specific intermediate in the anaerobic biodegradation pathway of n-hexane in denitrifying bacteria such as strain HxN1, where it participates in a modified β-oxidation sequence leading to the formation of 4-methyl-3-oxooctanoyl-CoA [2].

1
Pathway-specific intermediate for anaerobic n-hexane biodegradation studies
Methyl-branched 3-hydroxyacyl-CoA required for authentic pathway reconstitution
2
Chiral and diastereomeric identity demands lot-specific characterization
Two chiral centers produce a diastereomeric mixture with co-eluting peaks under standard GC
3
Distinct chromatographic and HRMS behavior vs. straight-chain 3-hydroxyacyl-CoAs
14 Da mass shift enables unambiguous discrimination in metabolomics workflows

Why Generic 3-Hydroxyacyl-CoA Analogs Cannot Substitute


Generic substitution of 3-hydroxy-4-methyloctanoyl-CoA with structurally similar 3-hydroxyacyl-CoA analogs—such as straight-chain 3-hydroxyoctanoyl-CoA or methyl-branched isomers like 3-hydroxy-2-methylhexanoyl-CoA—fails because the position of the methyl branch dictates substrate recognition by downstream β-oxidation enzymes and fundamentally alters the subsequent metabolic fate of the thiolytic cleavage products [1]. The C4 methyl branch in this compound directs thiolytic cleavage to produce 2-methylhexanoyl-CoA, whereas straight-chain analogs yield unbranched acyl-CoA products that enter distinct catabolic routes [2]. Furthermore, branched-chain acyl-CoA intermediates exhibit differential reactivity with medium-chain acyl-CoA dehydrogenases and hydratases compared to their straight-chain counterparts , meaning that substituting an incorrect 3-hydroxyacyl-CoA species will yield non-representative kinetic data, erroneous pathway mapping, and invalid conclusions regarding enzyme substrate specificity.

Straight-chain analog mismatch
Generic 3-hydroxyoctanoyl-CoA may not be recognized by β-oxidation enzymes; the C4-methyl branch is critical for enzyme compatibility and metabolic fate.
May lead to misidentified metabolites and erroneous kinetic data.
Branch position sensitivity
Differently branched analogs (e.g., 3-hydroxy-2-methylhexanoyl-CoA) exhibit distinct diastereomer separation and feed into different thiolytic cleavage products.
Pathway mapping and quantification cannot be directly compared.
Diastereomeric ratio variability
The 53:47 dr of the hydrolyzed methyl ester is compound-specific; co-elution of diastereomers under standard GC conditions masks individual isomer contribution.
Lot-to-lot consistency without certificate of analysis may compromise inter-laboratory reproducibility.

Quantitative Differentiation from Closest Analogs


Molecular Weight Differentiation by HRMS

3-Hydroxy-4-methyloctanoyl-CoA undergoes thiolytic cleavage to yield acetyl-CoA and 2-methylhexanoyl-CoA, a C7 branched-chain acyl-CoA that enters a second round of β-oxidation. In contrast, the straight-chain analog 3-hydroxyoctanoyl-CoA yields acetyl-CoA and hexanoyl-CoA, a C6 unbranched product. This product divergence is a direct consequence of the C4 methyl branch position [1].

Molecular weight shift
Head-to-head
Target923.77 g/mol
Straight-chain analog909.73 g/mol
DifferenceΔ = 14.04 Da
Supports HRMS discrimination in complex matrices
Calculated from C30H52N7O18P3S vs. C29H50N7O18P3S
anaerobic hydrocarbon biodegradation β-oxidation pathway mapping metabolite identification

Diastereomeric Ratio as Identity Fingerprint

The molecular weight of 3-hydroxy-4-methyloctanoyl-CoA (923.76–923.8 g/mol) differs from that of the C2-methyl-branched isomer 3-hydroxy-2-methylhexanoyl-CoA, which has a shorter acyl chain. This mass difference enables unambiguous differentiation by high-resolution mass spectrometry [1].

Diastereomer ratio
Head-to-head
4-methyl ester dr53:47 (¹H NMR)
2-methyl ester drsimilar proportion, separable GC
4-methyl GC behaviorco-eluting, not separable
Lot consistency essential for reproducible quantification
Co-elution must be accounted for in GC-MS workflows
analytical chemistry mass spectrometry quality control

Pathway Position Specificity in n-Hexane Degradation

3-Hydroxy-4-methyloctanoyl-CoA was identified as a transient β-oxidation intermediate in n-hexane-grown cultures of strain HxN1 through direct comparison of GC retention times and mass spectra with those of chemically synthesized reference standards. No equivalent validation exists for straight-chain 3-hydroxyoctanoyl-CoA in this specific pathway context [1].

Pathway position
Cross-study
GC-MS of methylated extracts
Reliably detected; downstream ketone not detectable
Last quantifiable intermediate before thiolytic cleavage
Feeds acetyl-CoA + 2-methylhexanoyl-CoA product set
environmental microbiology anaerobic biodegradation pathway validation

Enzymatic Context and Substrate Promiscuity

Medium-chain acyl-CoA dehydrogenases demonstrate differential catalytic efficiency toward methyl-branched acyl-CoA substrates compared to straight-chain analogs of equivalent carbon length. While specific kinetic parameters (Km, kcat) for 3-hydroxy-4-methyloctanoyl-CoA are not publicly available, class-level evidence indicates that branched-chain 3-hydroxyacyl-CoAs exhibit altered reactivity with β-oxidation enzymes, including medium-chain 3-hydroxyacyl-CoA dehydrogenase, which shows preference for medium-chain substrates but distinct handling of methyl-branched species .

Enzyme annotation
Class-level inference
Dedicated GO terms obsoleted; broad-specificity enzyme likely
Empirical kinetic determination required for assay design
2-methyl analog Km data (18–21 μM) cannot be extrapolated
enzyme kinetics acyl-CoA dehydrogenase substrate specificity

Validated Application Scenarios


Anaerobic n-Hexane Biodegradation Pathway Reconstitution

Researchers investigating the anaerobic degradation of n-hexane or related n-alkanes in denitrifying bacteria should prioritize 3-hydroxy-4-methyloctanoyl-CoA as an authentic β-oxidation intermediate. This compound has been experimentally validated as a pathway intermediate in strain HxN1 through GC-MS comparison with synthetic standards [1], and its use enables accurate tracking of carbon flux through the modified β-oxidation sequence that produces 2-methylhexanoyl-CoA as a distinctive cleavage product [2].

β-Oxidation Substrate Specificity Profiling

For enzymologists characterizing the substrate specificity of 3-hydroxyacyl-CoA dehydrogenases, enoyl-CoA hydratases, or acyl-CoA dehydrogenases toward branched-chain substrates, this compound provides a structurally defined C4-methyl-branched substrate distinct from C2-methyl isomers (e.g., 3-hydroxy-2-methylhexanoyl-CoA). Class-level evidence indicates that medium-chain acyl-CoA dehydrogenases exhibit altered reactivity with methyl-branched versus straight-chain substrates [1], making this compound valuable for systematic structure-activity relationship studies of branch position effects on enzyme kinetics.

Chiral Metabolite Analysis and Diastereomer Resolution

Analytical chemists developing targeted metabolomics methods for branched-chain acyl-CoA detection can leverage the distinct molecular weight (923.76–923.8 g/mol) and retention characteristics of 3-hydroxy-4-methyloctanoyl-CoA [1] as a reference standard. Its availability with ≥95% purity [2] supports method calibration and validation, particularly for studies where isobaric interference from straight-chain analogs or differently branched isomers must be resolved.

Metabolic Engineering and Synthetic Biology for Branched-Chain Product Biosynthesis

In metabolic engineering projects aimed at producing branched-chain chemicals or biofuels via engineered β-oxidation pathways, 3-hydroxy-4-methyloctanoyl-CoA serves as a pathway-specific reference compound. Its validated role in generating 2-methylhexanoyl-CoA via thiolytic cleavage [1] provides a template for designing synthetic pathways that harness C4-methyl-branched intermediates to produce industrially relevant branched-chain acyl-CoA derivatives.

Application
Selection Property
Validation Focus
n-Hexane pathway reconstitution
Diastereomeric co-elution behavior
Combined peak area quantification
β-Oxidation substrate profiling
Distinct MW for HRMS tracking
Empirical kinetic parameter determination
Chiral method development
Diastereomer resolution benchmark
Novel stationary phase evaluation

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36 linked technical documents
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